5-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
Description
5-[2-(4-Chlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 3, 4, and 5. The 5-position is functionalized with a 2-(4-chlorophenyl)-2-oxoethoxy group, introducing both lipophilic (chlorophenyl) and electron-withdrawing (oxoethoxy) moieties.
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRDEJVEGCERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,4,7-trimethylcoumarin, and ethyl oxalyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with ethyl oxalyl chloride in the presence of a base, such as pyridine, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 3,4,7-trimethylcoumarin in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired chromen-2-one derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the class of coumarins, which are known for their diverse biological activities. The structural features of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one suggest potential applications in drug development.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been observed to inhibit cell proliferation and promote cell cycle arrest in breast cancer cells through the modulation of signaling pathways associated with apoptosis and cell growth .
Antioxidant Properties
The compound has demonstrated notable antioxidant activity. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This attribute is particularly relevant for developing treatments aimed at oxidative stress-related diseases such as neurodegenerative disorders .
The biological activity of this compound extends beyond anticancer and antioxidant effects.
Anti-inflammatory Effects
Preliminary studies indicate that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
There is emerging evidence that suggests the compound possesses antimicrobial properties against various pathogens. It has been tested against bacterial strains and fungi, showing inhibitory effects that could lead to its use in developing new antimicrobial agents .
Case Study: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several coumarin derivatives, including this compound. They evaluated its cytotoxicity against human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a chemotherapeutic agent .
Case Study: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay and found that it effectively reduced DPPH radical levels compared to controls. This suggests its potential application in formulations aimed at combating oxidative stress .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Compounds for Comparison :
5-[(2-Methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one ()
- Structural Difference : The 5-position substituent is a 2-methoxybenzyloxy group instead of 2-(4-chlorophenyl)-2-oxoethoxy.
- Implications :
- Biological Activity : Methoxy groups are often associated with improved metabolic stability but may reduce cytotoxicity compared to halogenated analogs.
7-Hydroxycoumarin (Umbelliferone) ()
- Structural Difference : Lacks methyl groups at positions 3, 4, and 7 and has a hydroxyl group at position 6.
- Implications :
- Solubility : The hydroxyl group enhances water solubility but reduces membrane permeability.
- Antitumor Activity : 7-Hydroxycoumarin exhibits IC₅₀ values of 0.68–2.69 mM in tumor cell lines, suggesting that methylation (as in the target compound) may modulate potency by altering solubility and target interactions .
3-Chloro-4-{4-[2-{5-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-Pyrazol-1-yl}-2-Oxoethoxy]Phenyl}-1-(Substitutedphenyl)Azetidin-2-One ()
- Structural Difference : Incorporates an azetidin-2-one ring instead of a coumarin core.
- Implications :
- Bioactivity: Azetidinones are associated with antimicrobial activity, but the coumarin scaffold in the target compound may favor antitumor or anti-inflammatory pathways.
Hypotheses Based on Structural Comparisons :
- The 4-chlorophenyl group in the target compound may enhance cytotoxicity compared to non-halogenated analogs by promoting DNA intercalation or enzyme inhibition.
- Methylation at positions 3, 4, and 7 likely reduces metabolic degradation, extending plasma half-life.
Physicochemical Properties
| Property | Target Compound | 7-Hydroxycoumarin | 5-[(2-Methoxybenzyl)oxy]-... |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 162.14 | ~380 (estimated) |
| LogP (Predicted) | ~3.5 (high) | 1.62 | ~3.0 |
| Hydrogen Bond Donors | 0 | 1 (7-OH) | 0 |
| Hydrogen Bond Acceptors | 6 | 3 | 6 |
Key Observations :
- The absence of hydrogen bond donors may limit interactions with polar biological targets compared to 7-hydroxycoumarin.
Biological Activity
5-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones. This compound has garnered attention in biomedical research due to its potential biological activities, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and findings from various studies.
Chemical Structure
The compound features a chromenone core with several substituents:
- Molecular Formula : C25H26ClNO5
- Molecular Weight : 445.93 g/mol
- Key Functional Groups :
- Chromenone moiety
- 4-chlorophenyl group
- Ethoxy carbonyl group
Antioxidant Activity
Studies have demonstrated that compounds with chromenone structures exhibit significant antioxidant activity. For instance, a related study evaluated several derivatives and reported an IC50 value of 2.07 µM for the most active compound in the series, indicating strong free radical scavenging capabilities . The antioxidant activity is often attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.
| Compound | IC50 (µM) |
|---|---|
| 4a | 2.07 |
| 4b | 2.25 |
| 4c | 2.29 |
| Trolox | 2.30 |
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial for developing therapeutic agents against neurodegenerative diseases like Alzheimer’s. Compounds containing the coumarin structure have shown promising AChE inhibitory activity. For example, a study identified that certain derivatives exhibited IC50 values as low as 2.7 µM, indicating their potential as AChE inhibitors . The mechanism involves binding interactions with the active site of the enzyme, which can be elucidated through molecular docking studies.
Anti-inflammatory Effects
Research has indicated that chromenones possess anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanisms are still under investigation but may involve modulation of signaling pathways such as NF-kB and MAPK .
Antimicrobial Activity
Antimicrobial screening of various chromenone derivatives has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicates that modifications to the chromenone core can enhance antimicrobial efficacy .
Case Studies
-
Study on Acetylcholinesterase Inhibition :
- A series of derivatives based on coumarin were synthesized and evaluated for AChE inhibition.
- The most potent inhibitor had an IC50 value of 2.7 µM.
- Molecular docking simulations indicated favorable binding interactions with the enzyme's active site.
-
Antioxidant Activity Assessment :
- Various chromenone derivatives were tested for their ability to scavenge free radicals.
- The study highlighted the importance of hydroxyl substitutions in enhancing antioxidant potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
